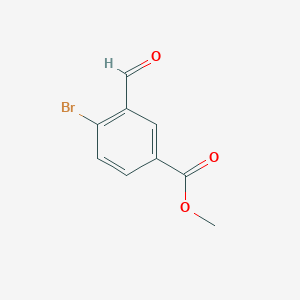

Methyl 4-bromo-3-formylbenzoate

CAS No.: 858124-35-3

Cat. No.: VC2276191

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858124-35-3 |

|---|---|

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | methyl 4-bromo-3-formylbenzoate |

| Standard InChI | InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 |

| Standard InChI Key | ZXGBVIJNXQHZNP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=O |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=O |

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

Methyl 4-bromo-3-formylbenzoate is an organic compound with the molecular formula C₉H₇BrO₃ and a molecular weight of approximately 243.05 g/mol . The compound is characterized by its specific arrangement of functional groups: a bromine atom at the para (4) position and a formyl group at the meta (3) position of a benzoate ring . This particular configuration distinguishes it from its isomers, such as methyl 3-bromo-4-formylbenzoate, which has the bromine and formyl groups in reversed positions.

The compound is identified in chemical databases by the CAS registry number 858124-35-3 and has several synonyms including "Benzoic acid, 4-bromo-3-formyl-, methyl ester" and "MFCD16036866" . Its structure consists of a benzene ring with three substituents: a methyl ester group, a bromine atom, and an aldehyde (formyl) group.

Physical Characteristics and Structural Features

Methyl 4-bromo-3-formylbenzoate typically appears as a white to off-white crystalline solid at room temperature. Although specific solubility data for this exact compound is limited in the search results, compounds with similar structures such as methyl 4-bromobenzoate are generally insoluble in water but soluble in various organic solvents . The presence of the formyl group likely enhances its reactivity compared to simpler bromobenzoates.

The structural complexity value for related isomers is approximately 205, with a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The specific physical properties of methyl 4-bromo-3-formylbenzoate would be expected to fall within similar parameters due to the structural similarities, differing primarily in the relative positions of the functional groups.

Structural Comparison with Isomers

To understand the unique properties of methyl 4-bromo-3-formylbenzoate, it is instructive to compare it with its positional isomer, methyl 3-bromo-4-formylbenzoate:

The positional differences between these isomers result in distinct electronic distributions and potential reactivity patterns, making each valuable for specific synthetic applications.

Synthesis and Preparation Methods

Consideration of Reaction Conditions

The selective functionalization required to produce methyl 4-bromo-3-formylbenzoate necessitates careful control of reaction conditions. The sequence of introducing functional groups (bromine, formyl, and ester) would significantly impact yield and purity. Temperature, solvent choice, and catalyst selection are critical parameters that would need to be optimized for efficient synthesis of this compound.

Applications in Chemical Research and Industry

Role in Photoactive Materials Development

One of the most significant applications of methyl 4-bromo-3-formylbenzoate is in the synthesis of photoactive materials. Specifically, it has been utilized in the synthesis of novel ortho-fluoroazobenzene compounds. This application highlights the compound's utility as a building block for creating molecules with photosensitive properties.

Synthetic Utility as an Intermediate

The structural features of methyl 4-bromo-3-formylbenzoate make it particularly valuable as a synthetic intermediate. The presence of three functional groups (ester, bromine, and aldehyde) provides multiple handles for further chemical transformations:

-

The bromine substituent enables various cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Stille, and Sonogashira couplings

-

The formyl group can participate in condensation reactions, reductions, oxidations, and carbon-carbon bond forming reactions

-

The methyl ester functionality allows for further derivatization to other carboxylic acid derivatives

This versatility makes methyl 4-bromo-3-formylbenzoate a valuable building block for constructing more complex molecular architectures in pharmaceutical research, materials science, and fine chemical production.

Research Findings and Experimental Results

Photoactive Material Research

Research involving methyl 4-bromo-3-formylbenzoate has demonstrated its value in creating photoactive compounds. When incorporated into ortho-fluoroazobenzene structures, the resulting molecules exhibit photoactivity in solution environments. This finding is significant for the development of materials with switchable properties that can be controlled using light as a stimulus.

Interestingly, the research also revealed that while these compounds demonstrate photoactivity in solution, this property is inhibited in the crystalline state. The close-packed lattice structure appears to restrict the photo-induced structural reorganization that would normally occur. This observation provides important insights for the design of solid-state photoactive materials and highlights the importance of considering molecular packing effects in crystal engineering.

Synthesis Efficiency and Yield

For the related isomer methyl 3-bromo-4-formylbenzoate, high yields (up to 95%) have been reported when used as a substrate for cyclization reactions . While this specific information pertains to the isomer rather than methyl 4-bromo-3-formylbenzoate itself, it suggests that similar compounds in this class can participate efficiently in certain synthetic transformations. The regioselectivity and stereochemistry of these reactions can be controlled by modifying substituents on the aromatic ring , a principle that likely extends to reactions involving methyl 4-bromo-3-formylbenzoate as well.

This pricing structure is typical for specialty organic intermediates used in research applications, with per-gram costs decreasing as purchase quantities increase.

Supply Chain Considerations

Structural Analysis and Chemical Reactivity

Electronic Properties and Reactivity Patterns

The electronic properties of methyl 4-bromo-3-formylbenzoate are significantly influenced by its three functional groups. The electron-withdrawing nature of both the bromine atom and the formyl group creates an electron-deficient aromatic system. This electronic configuration affects the compound's reactivity in several ways:

-

The electron-withdrawing formyl group activates the ortho and para positions for nucleophilic aromatic substitution reactions

-

The bromine substituent can participate in metal-catalyzed coupling reactions, serving as a leaving group

-

The ester functionality provides a site for nucleophilic acyl substitution reactions

These electronic effects make methyl 4-bromo-3-formylbenzoate particularly suited for transformations requiring electrophilic reaction centers or for coupling reactions that build molecular complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume